molecular formula C28H33N3O5 B8104296 DBCO-PEG1-NH-Boc

DBCO-PEG1-NH-Boc

Cat. No.: B8104296
M. Wt: 491.6 g/mol
InChI Key: YZCZDGHHGDLMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG1-NH-Boc: is a compound that consists of a polyethylene glycol (PEG) linker with a dibenzocyclooctyne (DBCO) group and a tert-butoxycarbonyl (Boc)-protected amine. The DBCO group is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are a type of copper-free click chemistry. The Boc protecting group can be removed under acidic conditions to expose the amine group for further reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of DBCO-PEG1-NH-Boc:

Industrial Production Methods:

  • Industrial production of this compound follows similar synthetic routes but on a larger scale.
  • The process involves the use of high-purity reagents and solvents to ensure the quality of the final product.
  • The reactions are carried out in controlled environments to maintain consistency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

Common Reagents and Conditions:

  • The primary reagent for SPAAC reactions is an azide-containing molecule.
  • The reaction can be carried out in various solvents, including DMSO, DCM, and dimethylformamide (DMF).
  • The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the amine group for further reactions .

Major Products Formed:

  • The major product of the SPAAC reaction is a stable triazole linkage between the DBCO group and the azide-containing molecule.
  • Removal of the Boc group yields a free amine, which can be further functionalized .

Scientific Research Applications

Chemistry:

  • DBCO-PEG1-NH-Boc is widely used in click chemistry for the conjugation of biomolecules and the synthesis of complex molecular structures.
  • It serves as a versatile linker in the preparation of multifunctional compounds .

Biology:

  • In biological research, this compound is used for the labeling and tracking of biomolecules.
  • It is employed in the development of bioconjugates for imaging and diagnostic applications .

Medicine:

  • The compound is utilized in the synthesis of drug delivery systems, where the PEG linker enhances solubility and biocompatibility.
  • It is also used in the development of targeted therapies, such as proteolysis-targeting chimeras (PROTACs), which selectively degrade target proteins .

Industry:

  • This compound finds applications in the production of advanced materials and nanotechnology.
  • It is used in the functionalization of surfaces and the creation of novel polymers .

Mechanism of Action

Mechanism:

  • The DBCO group in DBCO-PEG1-NH-Boc undergoes SPAAC reactions with azide-containing molecules, forming a stable triazole linkage.
  • The PEG linker provides solubility and biocompatibility, while the Boc-protected amine allows for further functionalization upon deprotection .

Molecular Targets and Pathways:

  • The primary molecular target is the azide group, which reacts with the DBCO group.
  • The reaction pathway involves the formation of a triazole ring through a cycloaddition reaction .

Comparison with Similar Compounds

    DBCO-PEG8-NH-Boc: Similar to DBCO-PEG1-NH-Boc but with a longer PEG linker, providing increased solubility and flexibility.

    DBCO-PEG12-NH-Boc: Features an even longer PEG linker, further enhancing solubility and biocompatibility.

    DBCO-PEG24-NH-Boc: Contains a very long PEG linker, suitable for applications requiring high solubility and minimal non-specific interactions.

Uniqueness:

  • This compound is unique due to its shorter PEG linker, which provides a balance between solubility and compactness.
  • The compound’s ability to undergo copper-free click chemistry makes it highly valuable for biological applications where copper toxicity is a concern .

Properties

IUPAC Name

tert-butyl N-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O5/c1-28(2,3)36-27(34)30-17-19-35-18-16-29-25(32)14-15-26(33)31-20-23-10-5-4-8-21(23)12-13-22-9-6-7-11-24(22)31/h4-11H,14-20H2,1-3H3,(H,29,32)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCZDGHHGDLMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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